2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid

Descripción

Chemical Nomenclature and Structural Classification

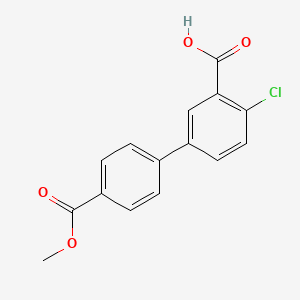

2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's official designation reflects its structural composition, wherein the benzoic acid core system is substituted with a chlorine atom at the 2-position and a 4-methoxycarbonylphenyl group at the 5-position. This nomenclature system precisely describes the spatial arrangement of functional groups within the molecular framework.

The structural classification of this compound places it within the broader category of substituted aromatic carboxylic acids, specifically as a member of the biphenyl carboxylic acid subfamily. The molecular architecture features two phenyl rings connected through a single carbon-carbon bond, with one ring bearing the carboxylic acid functionality alongside a chlorine substituent, while the second ring contains the methoxycarbonyl group. This structural arrangement creates a compound with molecular formula C15H11ClO4, representing a molecular weight of 290.6984 daltons.

The compound exhibits specific stereochemical characteristics inherent to its biphenyl structure. The two aromatic rings can adopt various conformational states due to restricted rotation around the central carbon-carbon bond, influencing the compound's overall three-dimensional geometry and subsequent chemical behavior. The presence of both electron-withdrawing groups (chlorine and carboxylic acid) and the methoxycarbonyl functionality creates distinct electronic properties that govern the compound's reactivity patterns and potential biological interactions.

Table 1: Structural Classification Parameters

| Parameter | Specification |

|---|---|

| Chemical Class | Substituted Biphenyl Carboxylic Acid |

| Core Structure | Biphenyl |

| Functional Groups | Carboxylic acid, Chloro, Methoxycarbonyl |

| Ring System | Bicyclic aromatic |

| Substitution Pattern | 2-Chloro-5-substituted benzoic acid |

Chemical Abstracts Service Registry Number and Molecular Identification (1261903-35-8)

The Chemical Abstracts Service registry number 1261903-35-8 serves as the unique molecular identifier for 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid within global chemical databases and regulatory frameworks. This registry number facilitates precise identification and tracking of the compound across scientific literature, commercial catalogs, and regulatory documentation systems. The assignment of this specific identifier ensures unambiguous recognition of the compound despite potential variations in naming conventions or structural representations.

Molecular identification parameters extend beyond the registry number to encompass comprehensive structural descriptors. The compound's canonical Simplified Molecular Input Line Entry System representation is recorded as COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O, providing a standardized text-based description of the molecular structure. The International Chemical Identifier string InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,1H3,(H,17,18) offers an alternative standardized representation system.

The International Chemical Identifier Key YPGDYJSLXJBJFI-UHFFFAOYSA-N provides a shortened hash-based identifier derived from the complete International Chemical Identifier string. This key system enables rapid database searches and cross-referencing while maintaining molecular specificity. Additional molecular descriptors include the Molecular Design Limited number MFCD18321240, which serves as an internal identifier within chemical catalog systems.

Table 2: Molecular Identification Parameters

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1261903-35-8 |

| Molecular Formula | C15H11ClO4 |

| Molecular Weight | 290.6984 g/mol |

| International Chemical Identifier Key | YPGDYJSLXJBJFI-UHFFFAOYSA-N |

| Molecular Design Limited Number | MFCD18321240 |

Historical Context and Development

The development of 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid emerges from the broader historical context of biphenyl carboxylic acid research, which gained prominence during the mid-twentieth century pharmaceutical development era. Biphenyl carboxylic acid compounds achieved significant recognition following the discovery and development of notable pharmaceutical agents such as Fenbufen and Flurbiprofen, both of which demonstrated the therapeutic potential inherent within this structural class.

The synthetic methodology for producing biphenyl carboxylic acids, including 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid, has evolved substantially since the initial development periods. Early synthetic approaches relied heavily on traditional organic synthesis methods, often involving multiple reaction steps and harsh reaction conditions. The introduction of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling methodology, revolutionized the field by enabling more efficient and environmentally conscious synthetic routes.

Contemporary research efforts have focused on developing green synthesis approaches for biphenyl carboxylic acid derivatives. The implementation of water-soluble fullerene-supported palladium dichloride nanocatalysts represents a significant advancement in sustainable synthetic methodology, achieving yields exceeding ninety percent under mild reaction conditions. These developments have facilitated broader access to structurally diverse biphenyl carboxylic acid compounds, including specialized derivatives such as 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid.

The compound's emergence as a research target reflects the ongoing expansion of medicinal chemistry libraries focused on biphenyl scaffolds. Recent investigations have demonstrated the potential for biphenyl carboxylic acid derivatives to exhibit anticancer activity against various cell lines, including breast cancer models, thereby reinforcing the continued relevance of this structural class in pharmaceutical research. The specific substitution pattern present in 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid represents a targeted approach to modulating biological activity through strategic functional group placement.

Position within Substituted Biphenyl Carboxylic Acid Family

2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid occupies a distinctive position within the broader family of substituted biphenyl carboxylic acids, characterized by its specific combination of electronic and steric properties. The compound belongs to a subset of biphenyl derivatives wherein one aromatic ring bears the carboxylic acid functionality alongside additional substituents, while the second ring contains complementary functional groups that modulate overall molecular behavior.

The substitution pattern exhibited by this compound distinguishes it from other family members through the strategic placement of electron-withdrawing and electron-donating groups. The chlorine atom at the 2-position relative to the carboxylic acid creates a distinct electronic environment that influences both the acidity of the carboxyl group and the reactivity of the aromatic system. Simultaneously, the methoxycarbonyl group on the second phenyl ring introduces additional electronic complexity and potential coordination sites for biological interactions.

Comparative analysis with related family members reveals the structural diversity achievable within this chemical class. Compounds such as 4-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid and 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid demonstrate alternative substitution patterns that modify electronic properties and spatial arrangements. These structural variations enable systematic structure-activity relationship studies and optimization of desired properties.

The compound's position within pharmaceutical development contexts reflects the family's established therapeutic relevance. Biphenyl carboxylic acid derivatives have demonstrated efficacy across multiple therapeutic areas, including anti-inflammatory applications as exemplified by Fenbufen and Flurbiprofen. The specific substitution pattern of 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid positions it as a potential scaffold for developing novel therapeutic agents targeting different biological pathways.

Table 3: Family Position Characteristics

| Characteristic | Description |

|---|---|

| Subfamily | Mono-carboxylated biphenyl derivatives |

| Substitution Type | Mixed halogen-ester substitution |

| Electronic Properties | Electron-withdrawing dominant |

| Synthetic Accessibility | Moderate via cross-coupling methods |

| Research Applications | Medicinal chemistry, materials science |

Propiedades

IUPAC Name |

2-chloro-5-(4-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGDYJSLXJBJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690718 | |

| Record name | 4-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-35-8 | |

| Record name | 4-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The starting material undergoes nitration to introduce a nitro group.

Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.

Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.

Bromination: Bromination is performed to introduce a bromo group.

Diazotization: The bromo compound undergoes diazotization to form the final product.

Industrial Production Methods

Industrial production methods for 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid often involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at the 5-position of the benzoic acid scaffold significantly impacts molecular properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity: The methoxycarbonylphenyl group in the target compound increases lipophilicity compared to the methoxyphenyl analogue , but less than sulfonamide derivatives (e.g., tibric acid) due to the polar sulfonyl group .

- Acidity: Electron-withdrawing groups (e.g., -Cl, -COOCH₃) lower the pKa of the carboxylic acid. The target compound is more acidic (estimated pKa ~2.8) than the methoxyphenyl analogue (pKa ~3.5) .

- Synthetic Accessibility: Methylcarbamoyl derivatives are synthesized efficiently (98% yield) via tert-butyl ester hydrolysis , while sulfonamide derivatives require multi-step coupling reactions .

Actividad Biológica

2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid is an organic compound belonging to the class of benzoic acid derivatives, characterized by its unique chemical structure that includes a chlorine atom and a methoxycarbonyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid is . The presence of the chlorine atom and the methoxycarbonyl group significantly influences its reactivity and biological interactions. The compound is typically synthesized through multi-step organic reactions, often utilizing methods such as the Suzuki–Miyaura coupling reaction for high specificity and yield.

| Property | Description |

|---|---|

| Molecular Formula | C₁₆H₁₅ClO₄ |

| Functional Groups | Chlorine, Methoxycarbonyl |

| Solubility | Soluble in organic solvents; limited solubility in water |

Biological Activity

Research indicates that 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid exhibits several biological activities:

- Anti-inflammatory Activity : Studies have shown that this compound can modulate inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Its ability to interact with pain perception pathways suggests potential use in pain management therapies.

- Antimicrobial Activity : Preliminary data indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : Research has indicated that derivatives of benzoic acid can inhibit cancer cell proliferation. Specifically, studies suggest that this compound may affect cancer cell metabolism and growth.

The exact mechanisms by which 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets such as:

- Enzymes : Inhibition of specific enzymes involved in inflammatory processes or cancer cell metabolism.

- Receptors : Modulation of receptor activity that influences pain perception or immune responses.

Case Studies and Research Findings

- Anti-inflammatory Study : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine models, demonstrating a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) after treatment with varying doses of the compound .

- Analgesic Assessment : In a pain model using rodents, administration of the compound resulted in a notable decrease in pain response compared to control groups, suggesting effective analgesic properties .

- Antimicrobial Testing : In vitro studies revealed that 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-chloro-5-(4-methoxycarbonylphenyl)benzoic acid and its derivatives?

- Methodology : A typical approach involves coupling reactions between substituted benzoic acids and aromatic amines or alcohols. For example, 4-amino-5-chloro-2-methoxybenzoic acid derivatives can be synthesized via catalytic hydrogenation after coupling with glycine benzyl ester . Purification often employs recrystallization or column chromatography, with solvents like ethanol or dichloromethane.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to minimize side products (e.g., ester hydrolysis).

Q. How can crystallographic methods determine the molecular structure of this compound?

- Tools : Use single-crystal X-ray diffraction with programs like SHELXL for refinement . The WinGX suite or ORTEP-3 aids in visualizing hydrogen-bonding networks and crystal packing .

- Validation : Confirm data quality using R-factors (<5%) and check for twinning with PLATON.

Q. What safety precautions are critical during handling?

- Protocols : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents (e.g., POCl₃). Store the compound in a desiccator at room temperature .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do substituents on the benzoic acid moiety influence biological activity?

- SAR Insights : Replace the methoxycarbonyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding. In a study, 2-chloro-5-(5-formylfuran-2-yl)benzoic acid showed no activity, suggesting steric hindrance or charge distribution impacts efficacy .

- Experimental Design : Synthesize analogs with varying substituents and assay against target proteins (e.g., XPA inhibition via EMSA or fluorescence polarization).

Q. What strategies resolve crystallographic disorder in its derivatives?

- Refinement Techniques : In SHELXL, apply PART instructions to model disordered regions. Use restraints (e.g., SIMU) for overlapping atoms. Validate with residual density maps .

- Case Study : For twinned data, employ TWIN/BASF commands and compare Hooft y parameters to confirm correctness.

Q. How do intermolecular interactions dictate crystal packing?

- Analysis Tools : Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Use Mercury to quantify π-π stacking distances .

- Findings : The carboxylic acid group often forms dimers via O-H···O bonds, while chloro substituents participate in Cl···Cl contacts (<3.5 Å), stabilizing the lattice.

Q. Can computational modeling predict solubility or reactivity?

- Methods : Perform DFT calculations (Gaussian or ORCA) to estimate pKa (carboxylic acid ~2.5) and logP (~3.1). MD simulations (GROMACS) assess solvation in water/DMSO mixtures.

- Validation : Compare predicted vs. experimental solubility (e.g., shake-flask method). Adjust functional groups (e.g., -OCH₃ to -OH) to improve hydrophilicity.

Data Contradictions and Troubleshooting

Q. How to address discrepancies in biological assay results across studies?

- Root Causes : Variability may arise from assay conditions (e.g., buffer ionic strength) or impurity profiles. For example, residual Pd catalysts in coupling reactions can inhibit enzymes .

- Resolution : Replicate experiments with HPLC-purified batches. Include positive controls (e.g., cisplatin for cytotoxicity assays).

Q. Why do some derivatives show poor crystallinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.